

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl Phenylphosphonite

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Compound of Interest

Compound Name: *Dimethyl phenylphosphonite*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of **dimethyl phenylphosphonite**, a key organophosphorus intermediate. The information is tailored for professionals in research and development, particularly in the pharmaceutical and chemical industries.

Synthesis of Dimethyl Phenylphosphonite

A prevalent and effective method for the synthesis of **dimethyl phenylphosphonite** involves the reaction of phenylphosphonous dichloride with methanol. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct, or by using an alkoxide salt of methanol.

Experimental Protocol: Synthesis via Phenylphosphonous Dichloride and Methanol

Materials:

- Phenylphosphonous dichloride ($\text{C}_6\text{H}_5\text{PCl}_2$)
- Anhydrous methanol (CH_3OH)

- Anhydrous triethylamine ($\text{N}(\text{C}_2\text{H}_5)_3$) or Sodium methoxide (NaOCH_3)
- Anhydrous diethyl ether or toluene
- Inert gas (Nitrogen or Argon)
- Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line is charged with a solution of phenylphosphonous dichloride in anhydrous diethyl ether or toluene under a positive pressure of nitrogen.
- The flask is cooled to 0 °C in an ice bath.
- A solution of anhydrous methanol and anhydrous triethylamine (in a molar ratio of 2:2 with respect to phenylphosphonous dichloride) in the same anhydrous solvent is prepared and added dropwise to the stirred solution of phenylphosphonous dichloride over a period of 1-2 hours.
- Alternatively, a solution or suspension of sodium methoxide (2 molar equivalents) in the reaction solvent can be used in place of methanol and triethylamine.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.
- The reaction progress can be monitored by ^{31}P NMR spectroscopy.
- Upon completion, the precipitated triethylamine hydrochloride (or sodium chloride) is removed by filtration under an inert atmosphere.
- The solvent is removed from the filtrate under reduced pressure.
- The crude **dimethyl phenylphosphonite** is then purified by vacuum distillation to yield a colorless liquid.

Yield: The yield for this type of reaction is typically moderate to high, though specific yields for **dimethyl phenylphosphonite** are not widely reported in the readily available literature.

Characterization of Dimethyl Phenylphosphonite

The structure and purity of the synthesized **dimethyl phenylphosphonite** are confirmed through various spectroscopic techniques.

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₈ H ₁₁ O ₂ P
Molecular Weight	170.15 g/mol
Appearance	Colorless to pale yellow liquid[1]
Boiling Point	77-79 °C at 7 mmHg[2]
Density	1.072 g/mL at 25 °C[2][3]
Refractive Index (n _{20/D})	1.529[2][3]
Solubility	Soluble in organic solvents like ethanol and acetone; insoluble in water[1][2]

Spectroscopic Data

¹H NMR (Predicted):

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.3 - 7.6	Multiplet	5H	Aromatic (C ₆ H ₅)
~ 3.6 - 3.8	Doublet	6H	Methoxy (OCH ₃)

Note: The methoxy protons are expected to show a doublet due to coupling with the phosphorus nucleus (³J(P,H)).

^{13}C NMR (Predicted):

Chemical Shift (δ) (ppm)	Assignment
~ 138 - 142	C (ipso, P-C)
~ 128 - 132	C (ortho, meta, para)
~ 52 - 55	OCH_3

Note: The carbon atoms of the phenyl ring and the methoxy groups will exhibit coupling to the phosphorus nucleus.

^{31}P NMR:

Chemical Shift (δ) (ppm)
~ 159.0

Note: The chemical shift is referenced to an external standard of 85% H_3PO_4 .

The infrared spectrum of **dimethyl phenylphosphonite** displays characteristic absorption bands corresponding to its functional groups.

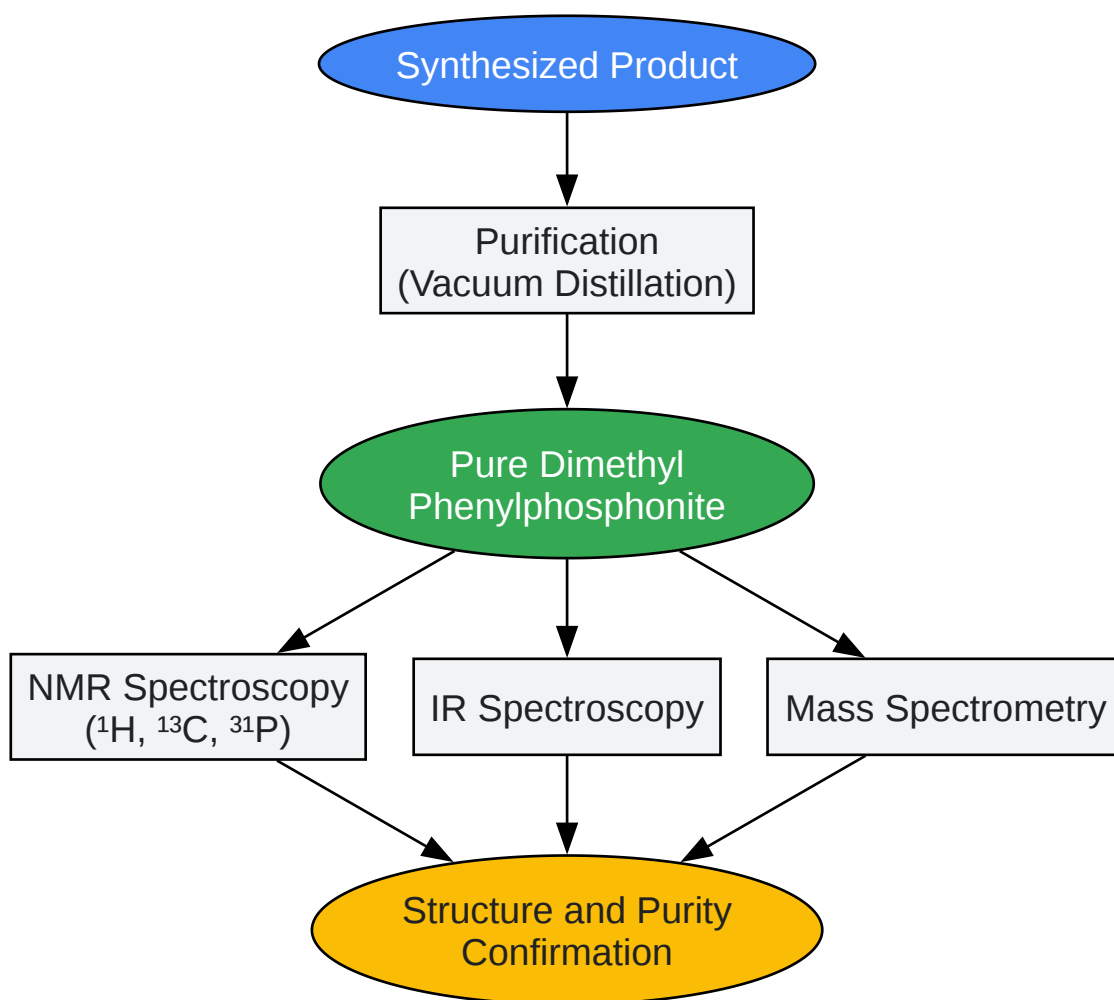
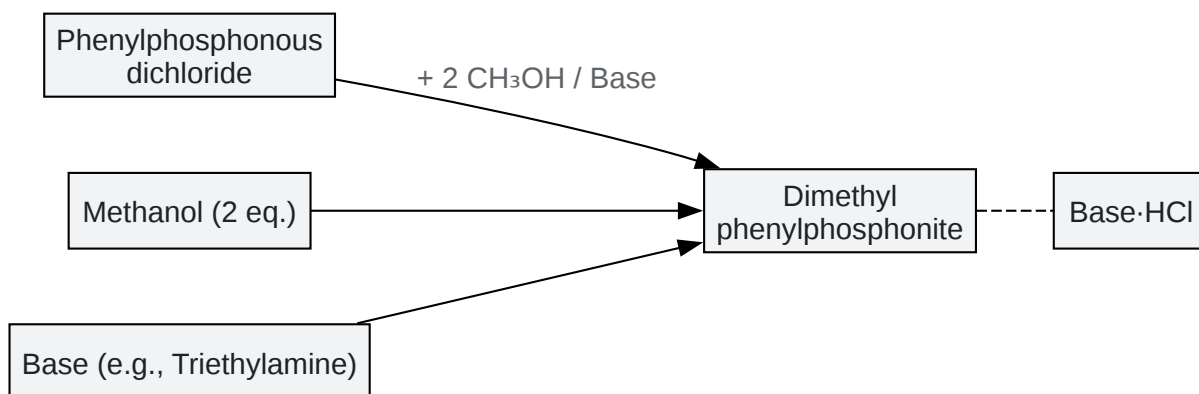
Wavenumber (cm^{-1})	Assignment
~ 3060 - 3080	C-H stretch (aromatic)
~ 2940 - 2980	C-H stretch (methyl)
~ 1590	C=C stretch (aromatic ring)
~ 1440	C-H bend (methyl)
~ 1020 - 1040	P-O-C stretch (asymmetric)
~ 740, 690	C-H out-of-plane bend (aromatic)

The electron ionization mass spectrum of **dimethyl phenylphosphonite** shows a molecular ion peak and characteristic fragment ions.

m/z	Proposed Fragment Ion
170	$[M]^+$ (Molecular ion)
139	$[M - OCH_3]^+$
109	$[C_6H_5P(O)]^+$
77	$[C_6H_5]^+$

Visualizations

Synthesis Pathway



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Phone: (601) 213-4426

Email: info@benchchem.com

